N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide
Overview
Description
N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring, a benzamide group, and a methoxyethylamino substituent, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of the benzamide group: The benzamide group is introduced via amidation reactions, often using benzoyl chloride and an appropriate amine.
Attachment of the methoxyethylamino group: This step involves the reaction of the intermediate compound with 2-methoxyethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form corresponding alcohols.
Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the benzamide.
Substitution: Compounds with new substituents replacing the methoxyethylamino group.
Scientific Research Applications
N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets. The furan ring and benzamide group can interact with enzymes and receptors, modulating their activity. The methoxyethylamino group may enhance the compound’s solubility and bioavailability, facilitating its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-(Furan-2-yl)-3-aminoprop-1-en-2-yl)benzamide: Lacks the methoxyethyl group, which may affect its solubility and reactivity.
N-(1-(Thiophen-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide: Contains a thiophene ring instead of a furan ring, which can alter its chemical properties.
Uniqueness
N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide is unique due to the presence of the methoxyethylamino group, which enhances its solubility and potential biological activity. The combination of the furan ring and benzamide group also contributes to its distinct chemical behavior and reactivity.
Properties
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-11-9-18-17(21)15(12-14-8-5-10-23-14)19-16(20)13-6-3-2-4-7-13/h2-8,10,12H,9,11H2,1H3,(H,18,21)(H,19,20)/b15-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVYHEZCIQWTFV-NTCAYCPXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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